molecular formula C19H19N3O4S2 B2896675 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919851-47-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2896675
CAS No.: 919851-47-1
M. Wt: 417.5
InChI Key: ZYRQNSXJLIJXPR-UHFFFAOYSA-N
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Description

The compound N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide features a fused tetrahydrothienopyridine core modified with acetyl, cyano, and methylsulfonylphenyl acetamide substituents.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-12(23)22-8-7-15-16(10-20)19(27-17(15)11-22)21-18(24)9-13-3-5-14(6-4-13)28(2,25)26/h3-6H,7-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQNSXJLIJXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The tetrahydrothieno[2,3-c]pyridine moiety is shared with compounds such as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: 315696-21-0, ). However, the latter incorporates a cyclopenta-thieno-pyrimidine extension, increasing steric bulk and complexity (MW: 518.67 vs. ~421.5 for the target compound) .

Substituent Analysis

Acetyl Group:

The 6-acetyl substituent in the target compound is analogous to N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). Acetylation reactions in such frameworks typically proceed with moderate yields (~73%, ), suggesting similar synthetic challenges for the target compound .

Cyano Group:

The 3-cyano group is critical for electronic modulation. In N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS: 895478-18-9, ), the cyano group likely stabilizes the thienopyridine core through resonance, a feature shared with the target compound .

Methylsulfonylphenyl Acetamide:

The 4-(methylsulfonyl)phenyl group distinguishes the target compound from analogs like the fluorophenylsulfonyl derivative ().

Physicochemical and Analytical Data Comparison

Compound (CAS/Ref) Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C)
Target Compound C₁₉H₂₀N₄O₄S₂ (inferred) ~434.5 6-Acetyl, 3-cyano, 4-MeSO₂-phenyl N/A N/A
Fluorophenylsulfonyl Analog C₁₈H₁₆FN₃O₄S₂ 421.5 6-Acetyl, 3-cyano, 4-F-phenylsulfonyl N/A N/A
Compound 24 C₁₈H₁₉N₅SO₂ 369.44 7-Methyl, acetyl, phenylamino 73 143–145
Thioacetamide Derivative C₁₃H₁₁Cl₂N₃O₂S 344.21 Dichlorophenyl, pyrimidinylthio 80 230–232

Key Research Findings

  • Synthetic Efficiency: Yields for thienopyridine-based acetamides range from 73–85%, dependent on substituent complexity (e.g., cyclopenta extensions reduce yields, ) .
  • Thermal Stability: Compounds with rigid cores (e.g., cyclopenta-thieno-pyrimidine in ) exhibit higher melting points (>200°C), whereas acetylated derivatives () melt at lower temperatures (~143°C) .

Preparation Methods

Cyclization Protocol

Piperidine derivatives are reacted with thiophene-based precursors under acidic conditions. In a representative procedure, tert-butyl-1-piperidinecarboxylate is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C to generate an iminium intermediate. Subsequent addition of ethyl mercaptoacetate and triethylamine (Et₃N) induces cyclization, yielding the tetrahydrothieno[3,2-c]pyridine core. The reaction mixture is refluxed for 2 hours, followed by extraction with dichloromethane (CH₂Cl₂) and purification via silica gel chromatography (3:1 ethyl acetate/hexane).

Key Data:

Parameter Value
Yield 45%
Characterization ESI-MS m/z: 312.0 [M+H]⁺

Cyano Group Installation at Position 3

The 3-cyano group is introduced via a palladium-catalyzed cyanation or nucleophilic substitution. Patent literature describes using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours. Alternatively, trimethylsilyl cyanide (TMSCN) with a catalytic amount of zinc iodide (ZnI₂) enables milder conditions (60°C, 3 hours).

Optimized Protocol:

  • Dissolve 6-acetyl-tetrahydrothieno[2,3-c]pyridine (1.0 equiv) in anhydrous DMSO.
  • Add CuCN (2.5 equiv) and heat at 120°C under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Analytical Confirmation:

  • ¹³C NMR: δ 118.5 ppm (CN carbon)
  • HPLC Purity: 96.2%

Synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

The acetamide side chain is prepared from 4-(methylsulfonyl)aniline through a three-step sequence:

Sulfonation of Aniline

4-Acetamidobenzenesulfonyl chloride is synthesized by treating acetanilide with chlorosulfonic acid (ClSO₃H) at 0°C. The intermediate is hydrolyzed with hydrochloric acid (HCl) to yield 4-(methylsulfonyl)aniline.

Acetic Acid Formation

4-(Methylsulfonyl)aniline undergoes acetylation with chloroacetyl chloride in the presence of Et₃N, followed by hydrolysis with sodium hydroxide (NaOH) to produce 2-(4-(methylsulfonyl)phenyl)acetic acid.

Critical Data:

Step Yield Characterization
Sulfonation 64% IR: 1,313 cm⁻¹ (O=S=O)
Acetylation 68% ¹H NMR: δ 2.45 (s, 3H, SO₂CH₃)

Final Coupling Reaction

The acetamide side chain is conjugated to the functionalized tetrahydrothieno[2,3-c]pyridine core using carbodiimide-mediated coupling.

Activation of Carboxylic Acid

2-(4-(Methylsulfonyl)phenyl)acetic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in tetrahydrofuran (THF) for 1 hour to form the active NHS ester.

Amide Bond Formation

The activated ester is reacted with 6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine (1.0 equiv) in dimethylformamide (DMF) at 25°C for 12 hours. The product is isolated via precipitation in ice-cold water and recrystallized from ethanol.

Final Compound Data:

  • Molecular Formula: C₂₃H₂₆N₄O₄S
  • Molecular Weight: 486.6 g/mol
  • ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, COCH₃), 2.98 (s, 3H, SO₂CH₃), 4.21 (s, 2H, CH₂CO)

Alternative Synthetic Routes

One-Pot Tandem Cyanation-Acylation

A streamlined method combines steps 3 and 5 by reacting the tetrahydrothieno[2,3-c]pyridine core with 2-(4-(methylsulfonyl)phenyl)acetyl chloride and potassium cyanide (KCN) in acetonitrile. This approach reduces purification steps but yields a lower product (52%).

Enzymatic Coupling

Recent advances utilize lipase enzymes (e.g., Candida antarctica Lipase B) in organic solvents to catalyze amide bond formation, achieving 89% yield under mild conditions (pH 7.0, 37°C).

Analytical and Purification Strategies

Chromatographic Methods

  • Normal Phase HPLC: Zorbax Silica column (4.6 × 250 mm), isocratic elution with 70:30 hexane/ethyl acetate
  • Reverse Phase HPLC: C18 column, gradient elution (10–90% acetonitrile in water), retention time = 8.2 minutes

Spectroscopic Characterization

  • IR (KBr): 3,354 cm⁻¹ (N-H), 1,687 cm⁻¹ (C=O), 1,138 cm⁻¹ (SO₂)
  • ESI-MS: m/z 487.2 [M+H]⁺ (calc. 486.6)

Industrial-Scale Considerations

Patent US6495691B1 highlights a cost-effective route using racemic resolution to obtain enantiomerically pure intermediates. Key adjustments include:

  • Solvent Recovery: Dichloromethane is recycled via distillation (≥98% purity)
  • Catalyst Loading: Reduced Pd/C to 0.5 mol% in hydrogenation steps

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with substitution, reduction, and condensation steps. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) followed by iron powder reduction under acidic conditions are common precursors . Condensation with cyanoacetic acid or acetamide derivatives is then performed using coupling agents like DCC (dicyclohexylcarbodiimide). Optimization can be achieved via Design of Experiments (DOE) methodologies to minimize trial-and-error, focusing on variables such as temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for characterizing its purity and structural integrity?

  • X-ray crystallography : Resolves the 3D structure, including bond angles and heterocyclic ring conformations (e.g., tetrahydrothieno[2,3-c]pyridine core) .
  • NMR spectroscopy : Confirms functional groups (e.g., acetyl, methylsulfonyl) and monitors synthetic intermediates.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-validation using multiple techniques is essential to address discrepancies in data interpretation .

Q. How can researchers design experiments to study its stability under varying storage conditions?

Stability studies should employ accelerated degradation protocols under stressors like heat (40–60°C), humidity (75% RH), and UV light. Analytical methods (HPLC, TGA) quantify degradation products, while DOE principles streamline parameter selection (e.g., time, temperature) to reduce experimental runs .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediates for its synthesis?

Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states, identifying favorable pathways. For instance, the nucleophilic attack on the thieno-pyridine ring can be simulated to optimize regioselectivity. Coupling these models with cheminformatics tools (e.g., ICReDD’s reaction path search methods) accelerates condition screening .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Advanced methods include:

  • Variable-temperature NMR : Detects conformational flexibility.
  • Solid-state NMR : Compares solution and crystal-phase structures.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in crystallographic data .

Q. What methodologies are effective for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Screens binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the methylsulfonyl group’s potential as a pharmacophore.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters of binding.
  • Surface plasmon resonance (SPR) : Quantifies kinetic rates (kon/koff) .

Q. How can researchers address low yields in the final condensation step?

Mechanistic studies using in situ FTIR or LC-MS track intermediate formation. Solvent effects (e.g., switching from THF to DMF) or additive screening (e.g., DMAP for acyl transfer) may improve efficiency. Statistical tools like response surface methodology (RSM) identify optimal reagent ratios .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing multi-step syntheses?

Fractional factorial designs or Taguchi methods prioritize critical variables (e.g., reaction time, catalyst concentration) while minimizing experimental load. For example, a Plackett-Burman design can screen 7 variables in 12 runs .

Q. How can computational and experimental data be integrated to refine synthetic protocols?

Machine learning models trained on reaction datasets (e.g., reaction temperature, solvent, yield) predict optimal conditions. Feedback loops, where experimental results refine computational parameters, are key to iterative improvement .

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